molecular formula C10H10F3NO2 B3180039 (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1217854-08-4

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Numéro de catalogue B3180039
Numéro CAS: 1217854-08-4
Poids moléculaire: 233.19 g/mol
Clé InChI: KEFQQJVYCWLKPL-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, also known as ATFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATFA is a chiral molecule that belongs to the class of amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In

Applications De Recherche Scientifique

Solubility and Thermodynamics

A study by Fan et al. (2016) focused on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents. The results showed increased solubility with rising temperatures in selected solvents like methanol, ethanol, and others. The study used thermodynamic models like the modified Apelblat equation to correlate the solubility data, offering insights into the solid–liquid equilibrium of this compound in different solvents (Fan et al., 2016).

Asymmetric Hydrogenation and Pharmaceutical Application

Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, leading to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is a pharmacophore in drug development, demonstrating its significance in medicinal chemistry (Kubryk & Hansen, 2006).

Synthesis for Sitagliptin Derivatives

Fıstıkçı et al. (2012) developed a novel synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is a crucial building block in the preparation of sitagliptin and its derivatives, highlighting its role in the synthesis of antidiabetic medications (Fıstıkçı et al., 2012).

Enzymatic Synthesis of Sitagliptin Intermediate

Hou et al. (2016) reported an enzymatic route to synthesize a sitagliptin intermediate, showcasing the biocatalytic performance of hydroxyethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The study illustrates the potential of using enzymes in the synthesis of pharmaceutical intermediates like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (Hou et al., 2016).

Multifunctional Enzyme Catalysis

Roda et al. (2022) developed a PluriZyme with transaminase and hydrolase activities, capable of catalyzing cascade reactions. This enzyme efficiently converts certain substrates into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs, demonstrating an advanced approach in enzyme engineering (Roda et al., 2022).

Efficient Synthesis Methods

Pan et al. (2015) achieved an efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine. This method highlights the versatile approaches in synthesizing complex amino acids, which are significant in pharmaceutical research (Pan et al., 2015).

Orientations Futures

For more detailed information, refer to the ChemSpider entry . Additionally, you can explore commercial sources for this compound .

Propriétés

IUPAC Name

(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFQQJVYCWLKPL-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Synthesis routes and methods

Procedure details

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (5.8 g, 23.5 mmol), prepared from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate according to the process of WO 10/122578, was refluxed in the solution of NaOH (1.88 g, 46.9 mmol) in MeOH (40 mL) and water (20 mL) overnight. After the completion of the reaction, the MeOH was evaporated and 80 mL of water was added. The pH of the solution was adjusted to 8 by addition of 6M HCl and the resulting white precipitate was filtered off and dried overnight in an oven at 100° C. to afford 3.5 g of (±)-Ia.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.